

ME-143: A Multi-faceted Approach to Disrupting Cancer Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

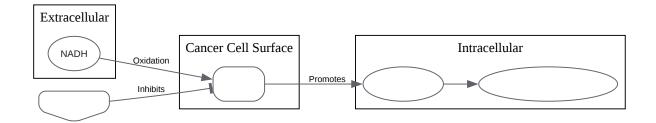
Compound of Interest		
Compound Name:	ME-143	
Cat. No.:	B1676121	Get Quote

A Technical Guide on the Core Mechanism of Action for Researchers and Drug Development Professionals

Executive Summary: **ME-143**, a synthetic isoflavone, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action that disrupts fundamental cellular processes essential for cancer cell survival and proliferation. This technical guide provides an in-depth analysis of **ME-143**'s core mechanisms, focusing on its direct inhibition of the tumor-associated NADH oxidase (ENOX2) and mitochondrial complex I. Furthermore, it explores the consequential impact on downstream signaling pathways, including the Wnt/β-catenin cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways involved.

Primary Target: Inhibition of ENOX2 (tNOX)

ME-143's principal mechanism of action involves the specific inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase.[1][2] Unlike the constitutively expressed ENOX1 found on healthy cells, ENOX2 is exclusively present on the surface of cancer cells and is intrinsically linked to cancer cell growth and proliferation. **ME-143** demonstrates a high binding affinity for recombinant ENOX2, with a reported dissociation constant (Kd) of approximately 43 nM.[1][3]


ME-143 effectively blocks both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1][2] The inhibition of NADH oxidation occurs rapidly, while the blockade of the protein

disulfide-thiol interchange activity is progressive over a 60-minute interval.[2] This dual inhibition disrupts the normal oscillatory activity of ENOX2, which is crucial for cancer cell enlargement and progression through the cell cycle. The half-maximal effective concentration (EC50) for the inhibition of ENOX2 activity is approximately 50 nM.[1]

Signaling Pathway of ENOX2 Inhibition

The following diagram illustrates the central role of ENOX2 in cancer cell proliferation and its inhibition by **ME-143**.

Click to download full resolution via product page

Figure 1: ME-143 Inhibition of ENOX2-Mediated Cell Growth.

Experimental Protocol: NADH Oxidase Activity Assay

The inhibition of ENOX2's NADH oxidase activity by **ME-143** can be quantified using a spectrophotometric assay.

Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ by ENOX2.

Materials:

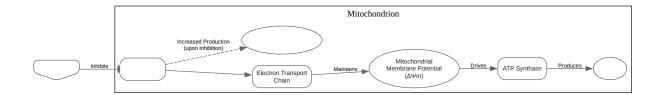
- Recombinant ENOX2 protein or cancer cell membrane preparations
- ME-143
- NADH solution (e.g., 150 μM in a suitable buffer)

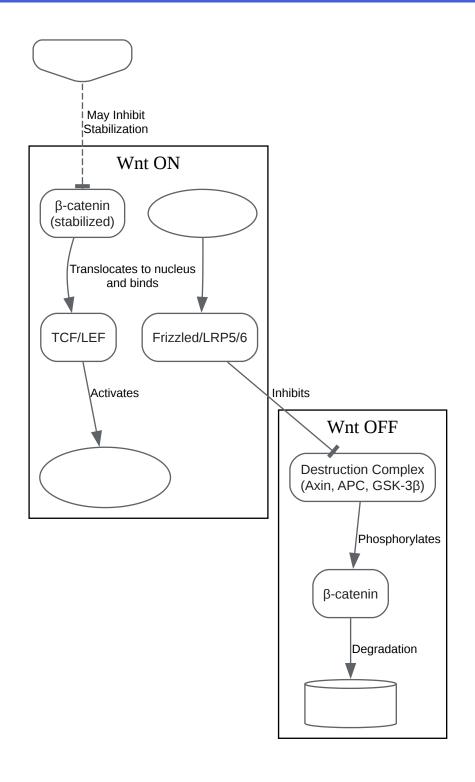
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare serial dilutions of ME-143 in the assay buffer.
- In a 96-well plate, add the assay buffer, ENOX2 protein/membrane preparation, and the different concentrations of ME-143. Include a vehicle control (e.g., DMSO) without ME-143.
- Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
- Initiate the reaction by adding the NADH solution to each well.
- Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at regular intervals (e.g., every minute).
- The rate of NADH oxidation is determined from the linear portion of the absorbance vs. time curve.
- Calculate the percentage of inhibition for each ME-143 concentration relative to the vehicle control.
- Plot the percentage of inhibition against the ME-143 concentration to determine the IC50 value.

Secondary Target: Mitochondrial Complex Inhibition


In addition to its effects on ENOX2, **ME-143** also targets the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts mitochondrial respiration, leading to a decrease in oxygen consumption and a dissipation of the mitochondrial membrane potential ($\Delta \Psi m$).


Signaling Pathway of Mitochondrial Disruption

The following diagram illustrates how **ME-143** disrupts mitochondrial function, leading to reduced ATP production and increased oxidative stress.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ENOX2 Target for the Anticancer Isoflavone ME-143 PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENOX2 target for the anticancer isoflavone ME-143 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] ENOX2 Target for the Anticancer Isoflavone ME-143 | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [ME-143: A Multi-faceted Approach to Disrupting Cancer Cell Viability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676121#me-143-mechanism-of-action-in-cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com